3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid
Description
Properties
IUPAC Name |
3-[5-(1-methylsulfonylpyrrolidin-2-yl)pyrazin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-20(18,19)15-6-2-3-11(15)10-8-13-9(7-14-10)4-5-12(16)17/h7-8,11H,2-6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUWZEQGPCPRLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C2=NC=C(N=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid typically proceeds through:
- Construction of the pyrazine core with appropriate substitution.
- Preparation and functionalization of the pyrrolidine moiety, including installation of the methylsulfonyl group.
- Coupling of the pyrrolidinyl substituent to the pyrazine ring.
- Introduction of the propanoic acid side chain at the 3-position of the pyrazine.
This multistep approach often requires protection/deprotection steps, selective functional group transformations, and purification via chromatographic methods.
Preparation of the Pyrrolidinyl Intermediate with Methylsulfonyl Substitution
A racemic diastereoselective approach is commonly employed to prepare the pyrrolidine intermediate bearing the methylsulfonyl group:
- Starting from an enone derived from (S)-O-methyl-proline, bromination using N-bromosuccinimide (NBS) yields a brominated intermediate in approximately 80% yield.
- This intermediate undergoes Suzuki coupling with a boronic acid to install the desired aryl substituent.
- Subsequent reduction over Pd/C converts the alkene to a racemic 2,3-cis diamine, which is protected in situ with Boc anhydride.
- Sulfonamide derivatization is achieved by treatment with methylsulfonyl chloride or related reagents, yielding the methylsulfonyl-substituted pyrrolidine.
- Epimerization at the alpha center is performed using 1N sodium methoxide to improve stereochemical purity.
- Final deprotection with 4N HCl liberates the free amine for further coupling steps.
This sequence yields the pyrrolidinyl intermediate ready for attachment to the pyrazinyl core.
Synthesis of the Pyrazin-2-yl Core and Coupling
The pyrazin-2-yl core is constructed via:
- Formation of hydrazones from hydrazine and glyoxylate derivatives in tetrahydrofuran (THF).
- Intramolecular nucleophilic aromatic substitution (SNAr) induced by sodium hydride (NaH) to form the pyrazolo ring system.
- Conversion of ester intermediates to nitriles via ammonolysis followed by dehydration using Burgess reagent.
- The chloropyrazine core is then subjected to nucleophilic aromatic substitution with the amino side chain (pyrrolidinyl methylsulfonyl derivative) under thermal conditions to afford the coupled product.
This method allows for the efficient construction of the pyrazinyl core bearing the pyrrolidinyl substituent.
Installation of the Propanoic Acid Side Chain
The propanoic acid moiety at the 3-position of the pyrazinyl ring can be introduced by:
- Utilizing Michael addition or nucleophilic substitution reactions with acrylic acid derivatives or related electrophiles.
- Alternatively, coupling via azide intermediates formed from hydrazide precursors, followed by reaction with amino acid esters or amines, leads to the formation of the propanoic acid side chain after subsequent hydrolysis or amidation steps.
The azide coupling method is particularly notable for its mild conditions and chemoselectivity, allowing for the synthesis of complex amino acid derivatives linked to heterocyclic cores.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination of enone | NBS, solvent, room temp | ~80 | High selectivity for bromination |
| Suzuki Coupling | Boronic acid, Pd(dppf)Cl2 catalyst, Na2CO3, THF, 80–100 °C, 18 h | High | Efficient coupling to install aryl group |
| Reduction and Boc Protection | Pd/C, H2, Boc2O | ~50 (over 2 steps) | Racemic 2,3-cis diamine intermediate |
| Sulfonamide Derivatization | Methylsulfonyl chloride, base | High | Smooth conversion to methylsulfonyl group |
| Epimerization | 1N NaOMe | - | Improves stereochemical purity |
| Deprotection | 4N HCl in dioxane, room temp | Moderate | Final free amine obtained |
| Pyrazinyl Core Formation | Hydrazine + glyoxylate, NaH, Burgess reagent | Good | Efficient ring closure and nitrile formation |
| Coupling to Pyrrolidine | Thermal SNAr with chloropyrazine core | Good | Forms final heterocyclic intermediate |
| Azide Coupling for Side Chain | Azide intermediate + amino acid ester/amine, Et3N, cold to room temp, 48 h | Good | Mild, chemoselective coupling method |
Analytical and Purification Techniques
- Purification is typically performed by silica gel chromatography using solvent gradients such as ethyl acetate/hexanes.
- Characterization includes nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), mass spectrometry (MS), and melting point determination.
- Stereochemical purity and diastereomeric ratios are monitored by NMR and chromatographic methods.
- Final compounds are often isolated as hydrochloride salts to improve stability and handling.
Summary of Key Research Findings
- The racemic diastereoselective approach to the pyrrolidine intermediate is efficient and allows for good control of stereochemistry after epimerization.
- The pyrazinyl core synthesis via hydrazone formation and intramolecular SNAr is a robust method for constructing complex heterocycles.
- Azide coupling methods provide a versatile and mild approach to append the propanoic acid side chain, facilitating the synthesis of diverse analogs.
- The combination of these methods results in a modular and adaptable synthetic route suitable for medicinal chemistry optimization.
Chemical Reactions Analysis
Types of Reactions
3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid
- CAS Number : 1316225-21-4
- Molecular Formula : C₁₂H₁₇N₃O₄S
- Molecular Weight : 299.35 g/mol
- Structure: Features a pyrazine core substituted with a pyrrolidine ring bearing a methylsulfonyl group at position 1. A propanoic acid moiety is attached to the pyrazine ring via a methylene linker .
Key Functional Groups :
Pyrazine ring : Aromatic heterocycle with two nitrogen atoms, enabling π-π stacking and hydrogen bonding.
Methylsulfonyl-pyrrolidine : The sulfonyl group enhances solubility and may influence binding interactions in biological systems.
The methylsulfonyl group is common in kinase inhibitors and allosteric modulators .
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural and Functional Comparison
Key Comparisons
Functional Group Diversity
Heterocyclic Cores :
- The target compound and Inhibitor E both incorporate nitrogen-rich heterocycles (pyrazine vs. pyrimidine), which are critical for binding to enzymatic active sites .
- Fluazifop uses a pyridinyloxy group for herbicidal activity, targeting plant acetyl-CoA carboxylase (ACCase) .
Sulfonyl vs. Trifluoroethoxy Groups :
- The methylsulfonyl group in the target compound enhances polarity and may mimic phosphate groups in kinase interactions. In contrast, Inhibitor E’s trifluoroethoxy group provides metabolic stability and lipophilicity .
Carboxylic Acid Derivatives: Fluazifop and the target compound share a free propanoic acid group, enabling ionic interactions. The methoxy-ester analog () lacks this acidity, limiting its bioavailability .
Physicochemical Properties
- Solubility: The target compound’s methylsulfonyl group improves aqueous solubility compared to Fluazifop’s lipophilic phenoxy chain .
- Acidity: The pKa of the propanoic acid group (~4.5) aligns with analogs like Fluazifop, facilitating salt formation for enhanced bioavailability .
Biological Activity
3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid is a compound that has attracted attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring substituted with a methylsulfonyl group and a pyrazine ring, which is linked to a propanoic acid moiety. The unique structural features contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrolidine Derivative : The reaction of a suitable pyrrolidine derivative with methylsulfonyl chloride.
- Coupling with Pyrazine : The resulting intermediate is then reacted with a pyrazine derivative using coupling agents such as DCC (N,N’-dicyclohexylcarbodiimide).
- Final Modification : Introduction of the propanoic acid moiety through various synthetic strategies.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit significant antitumor , anti-inflammatory , and antibacterial activities. The following table summarizes key findings related to its biological activity:
Case Studies
- Antitumor Activity : A study evaluated the cytotoxic effects of pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited enhanced cytotoxicity when combined with conventional chemotherapy agents like doxorubicin, suggesting potential for improved treatment strategies in resistant cancer subtypes .
- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of pyrazole derivatives, revealing that certain modifications led to significant reductions in pro-inflammatory cytokines in animal models, indicating the potential for therapeutic applications in inflammatory diseases .
- Antibacterial Studies : Research has shown that derivatives similar to this compound possess strong antibacterial properties against Gram-positive and Gram-negative bacteria, providing a basis for further development as new antimicrobial agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituents on the Pyrrolidine Ring : Variations in substituents can enhance binding affinity to target proteins.
- Pyrazine Ring Modifications : Altering the position or type of substituents on the pyrazine can significantly affect potency and selectivity.
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 3-(5-(1-(Methylsulfonyl)pyrrolidin-2-yl)pyrazin-2-yl)propanoic acid?
Answer: Synthesis typically involves multi-step organic reactions, including:
- Coupling reactions (e.g., Suzuki-Miyaura for pyrazine ring functionalization) .
- Protection/deprotection strategies for reactive groups (e.g., methylsulfonyl and carboxylic acid moieties).
- Amide bond formation between pyrrolidine and pyrazine intermediates, often using carbodiimide-based coupling agents like EDC or DCC .
- Final purification via column chromatography or HPLC to achieve >95% purity, as demonstrated in analogous compounds .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra verify substituent positions and stereochemistry. For example, pyrazine protons typically resonate at δ 8.5–9.5 ppm .
- High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C13H18N3O4S: 312.1018) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Answer:
- Multi-technique validation: Cross-validate NMR data with X-ray crystallography (e.g., SHELX programs for small-molecule refinement) .
- Computational modeling: Density Functional Theory (DFT) simulations predict NMR chemical shifts or IR spectra to match experimental observations .
- Isotopic labeling: Use 13C or 15N-labeled precursors to trace ambiguous signals in complex spectra .
Q. What experimental design considerations are critical for optimizing synthetic yield?
Answer:
- Reaction solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict anhydrous conditions .
- Catalyst optimization: Screen palladium catalysts (e.g., Pd(PPh3)4) for coupling efficiency .
- Temperature control: Pyrazine ring reactions often require heating (80–120°C) but may degrade heat-labile sulfonyl groups, necessitating precise thermal monitoring .
Q. How can researchers address low purity outcomes in final product batches?
Answer:
- Purification troubleshooting:
- Byproduct analysis: LC-MS identifies side products (e.g., incomplete deprotection) to adjust reaction stoichiometry .
Methodological Considerations
Q. What strategies enhance the compound’s stability in biological assays?
Answer:
Q. How can researchers validate target engagement in enzyme inhibition studies?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
